molecular formula C9H9N5O B1446980 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide CAS No. 1798713-75-3

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Cat. No. B1446980
M. Wt: 203.2 g/mol
InChI Key: WZVCHXNAUQIDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Heterocyclic compounds are known for their wide range of applications in major fields, including in the pharmaceutical industry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-aminopyrazoles have been used as precursors in the synthesis of condensed heterocyclic systems . In one study, 5-aminopyrazole derivatives were synthesized through a two-component strategy that afforded phthalide-fused pyrazole derivatives .


Molecular Structure Analysis

Pyrazoles, which are a class of five-membered heterocycles, are known for their structural diversity. They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of chemical reactions to construct diverse heterocyclic scaffolds. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Antituberculosis Activity

5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide derivatives demonstrate significant antituberculosis activity. A study by Jadhav et al. (2016) synthesized various substituted imidazo[1,2-a]pyridine-3-carboxamides, revealing that compounds such as 5b, 5d, and 5e exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as 12.5 μg/mL (Jadhav et al., 2016).

DNA Minor Groove Binding

Imidazole derivatives, including 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide, have been explored for their DNA binding properties. Swalley et al. (1996) described the use of imidazole polyamides for recognizing specific sequences in the minor groove of double-stranded DNA, offering insights into potential applications in genetic regulation and therapeutic interventions (Swalley et al., 1996).

Anticancer Activity

In the context of anticancer research, Dyson et al. (2014) investigated the anticancer activity of compounds derived from oroidin, which includes structures related to 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide. They identified several derivatives as potent inhibitors of cell growth in various cancer cell lines, suggesting the therapeutic potential of these compounds (Dyson et al., 2014).

Crystal Structure Analysis

The study of crystal structures of imidazole derivatives, including 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide, provides valuable insights into their chemical properties and potential applications. For example, Banerjee et al. (1999) synthesized and analyzed the crystal structures of related compounds, contributing to our understanding of their molecular geometries and hydrogen bonding patterns (Banerjee et al., 1999).

Future Directions

The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

5-amino-1-pyridin-3-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVCHXNAUQIDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Citations

For This Compound
1
Citations
B Tran, P Pichling, L Tenney, CM Connelly… - Cell chemical …, 2020 - cell.com
Riboswitches are mRNA domains that make gene-regulatory decisions upon binding their cognate ligands. Bacterial riboswitches that specifically recognize 5-aminoimidazole-4-…
Number of citations: 7 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.